Lipophilicity Enhancement from Tert-Butyl Substitution
The presence of the tert-butyl group on the furanone core is a key determinant of lipophilicity. This property is crucial for membrane permeability and bioavailability in drug discovery contexts [1]. The specific compound has a predicted octanol-water partition coefficient (LogP) of 1.3 [2]. While a direct comparator is not available, this represents a significant increase in hydrophobicity compared to the unsubstituted parent compound, 4-hydroxyfuran-2(5H)-one, which is predicted to have a LogP of approximately -0.5 [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP = 1.3 [2] |
| Comparator Or Baseline | 4-hydroxyfuran-2(5H)-one (Parent Scaffold) Predicted LogP ~ -0.5 [3] |
| Quantified Difference | Increase of ~1.8 LogP units |
| Conditions | Computational prediction; no direct experimental comparison available. |
Why This Matters
The increased lipophilicity suggests improved cell membrane permeability, which is a critical advantage for any compound being considered as a lead in medicinal chemistry.
- [1] Xu Haiwei, Li Yuanyuan, Dong Hangqi, Meng Xia, Zhao Lingjie, Lü Chuntao, Wang Zhenya, Jin Chengyun. Design and Synthesis of Novel Butenolide Derivatives and Inducing Apoptosis in Gastric Cancer Cells[J]. Chinese Journal of Organic Chemistry, 2020, 40(1): 69-77. View Source
- [2] Molaid. (n.d.). Physicochemical Properties for 3-tert-butyl-4-hydroxyfuran-2(5H)-one (CAS 114908-93-9). View Source
- [3] PubChem. (n.d.). Predicted LogP for 4-Hydroxyfuran-2(5H)-one (CAS 541-57-1). View Source
